![molecular formula C12H11N5O3 B2367511 N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-carboxamid CAS No. 1775496-52-0](/img/structure/B2367511.png)
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O3 and its molecular weight is 273.252. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide have shown promising results against various cancer cell lines. In one study, the compound exhibited growth inhibition percentages of up to 86% against specific cancer types, highlighting its potential as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Research indicates that triazole derivatives can demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
1.3 Anti-inflammatory Effects
Preliminary pharmacological screenings suggest that compounds in this class may possess anti-inflammatory properties. They have been tested for their ability to reduce carrageenan-induced edema in animal models, showing effectiveness comparable to established anti-inflammatory drugs like Diclofenac .
Synthetic Applications
2.1 Synthesis of Novel Compounds
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various heterocyclic compounds through reactions with different electrophiles and nucleophiles. This versatility is crucial in developing new pharmaceuticals and agrochemicals .
2.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies help elucidate the mechanism of action and guide the design of more potent derivatives by modifying functional groups on the triazolo-pyrazine scaffold .
Case Studies and Research Findings
Wirkmechanismus
Target of Action
The primary targets of this compound are CDK2 and c-Met kinase . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells . On the other hand, c-Met kinase is a receptor tyrosine kinase that plays a key role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its targets, inhibiting their activity. It has been found to exhibit significant inhibitory activity against CDK2 . It also shows superior c-Met kinase inhibition ability at the nanomolar level . The inhibition of these kinases leads to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle progression and apoptosis. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The inhibition of c-Met kinase affects various downstream signaling pathways involved in cell growth and survival .
Result of Action
The compound’s action results in significant anti-tumor activity. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It also shows superior cytotoxic activities against MCF-7 and HCT-116 . These effects are likely due to the compound’s ability to inhibit CDK2 and c-Met kinase, leading to cell cycle arrest and induction of apoptosis .
Biologische Aktivität
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can be represented as follows:
- Molecular Formula: C12H11N5O3
- Molar Mass: 247.25 g/mol
- CAS Number: 1775496-52-0
Antitumor Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrazine derivatives. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 | |
HeLa | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, exhibited potent anti-tumor activity and was identified as a potential c-Met kinase inhibitor with an IC50 value of 48 nM .
The mechanism of action for compounds in this class often involves the inhibition of specific kinases implicated in cancer progression. The inhibition of c-Met kinase has been linked to reduced tumor growth and metastasis. Studies utilizing dose-dependent experiments and cell cycle assays suggest that these compounds induce apoptosis in cancer cells through pathways involving cell cycle arrest and caspase activation .
Pharmacological Profiles
In addition to anticancer properties, N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide may exhibit other pharmacological effects:
- Enzymatic Inhibition: Similar derivatives have shown enzymatic inhibitory activity against various targets beyond kinases.
- CNS Activity: Some related compounds have been explored for their effects on the central nervous system (CNS), particularly as potential treatments for neurokinin receptor-related disorders .
Case Studies
Several case studies illustrate the efficacy of triazolo-pyrazine derivatives in preclinical models:
- Study on c-Met Inhibition : A study demonstrated that a closely related compound significantly inhibited c-Met signaling pathways in lung cancer models.
- Anticancer Efficacy : Another study reported that triazolo-pyrazines induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7-6-17-10(12(19)14-7)9(15-16-17)11(18)13-5-8-3-2-4-20-8/h2-4,6H,5H2,1H3,(H,13,18)(H,14,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPDILXEVRCKCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.